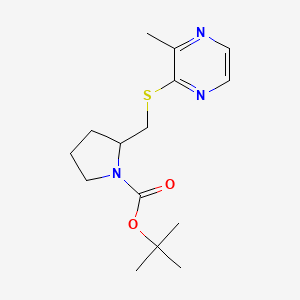![molecular formula C22H21Br2NO2S3 B13975749 1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B13975749.png)
1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5h)-dione is a complex organic compound that belongs to the class of thieno[3,4-c]pyrrole-4,6-dione derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5h)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the thiophene rings.
Coupling Reactions: Formation of the thieno[3,4-c]pyrrole-4,6-dione core through coupling reactions.
Alkylation: Introduction of the 2-ethylhexyl group to enhance solubility and processability.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5h)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of bromine atoms to hydrogen.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, enhancing the compound’s properties for specific applications.
Aplicaciones Científicas De Investigación
1,3-Bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5h)-dione has several scientific research applications, including:
Organic Electronics: Used in the development of organic photovoltaics (solar cells) and organic field-effect transistors due to its excellent electronic properties.
Material Science: Studied for its potential in creating new materials with unique electronic and optical properties.
Chemical Sensors: Potential use in the development of chemical sensors due to its sensitivity to various analytes.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5h)-dione involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s structure allows for efficient charge transport and light absorption, making it suitable for applications in organic electronics.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(5-bromothiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5h)-dione: Lacks the 2-ethylhexyl group, which may affect solubility and processability.
1,3-Bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-b]pyrrole-4,6(5h)-dione: Different positioning of the thieno ring, which may influence electronic properties.
Propiedades
Fórmula molecular |
C22H21Br2NO2S3 |
|---|---|
Peso molecular |
587.4 g/mol |
Nombre IUPAC |
1,3-bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C22H21Br2NO2S3/c1-3-5-6-12(4-2)11-25-21(26)17-18(22(25)27)20(14-8-10-16(24)29-14)30-19(17)13-7-9-15(23)28-13/h7-10,12H,3-6,11H2,1-2H3 |
Clave InChI |
ICMWJLGQHVDYNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN1C(=O)C2=C(SC(=C2C1=O)C3=CC=C(S3)Br)C4=CC=C(S4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate](/img/structure/B13975667.png)

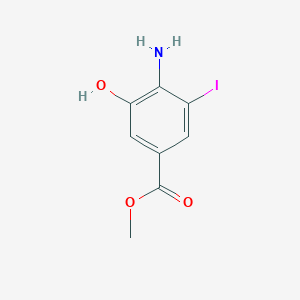

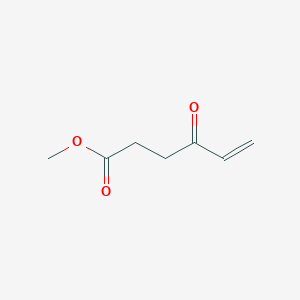
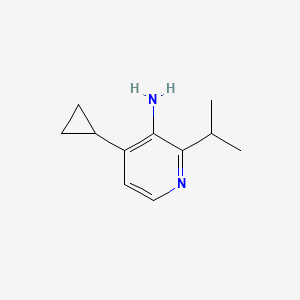
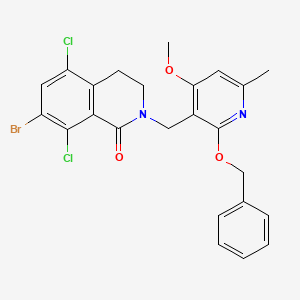
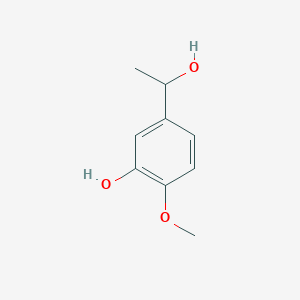
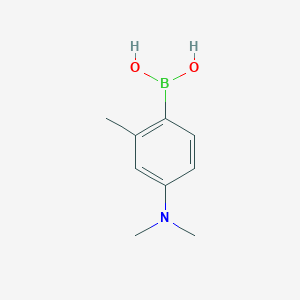
![3-Chloro-5H-benzo[b]carbazole](/img/structure/B13975721.png)
![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)
![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
